molecular formula C11H10FNO3 B1335188 3-(4-Fluoro-phenyl)-5-methyl-4,5-dihydro-isoxazole-5-carboxylic acid CAS No. 878426-96-1

3-(4-Fluoro-phenyl)-5-methyl-4,5-dihydro-isoxazole-5-carboxylic acid

Cat. No. B1335188
M. Wt: 223.2 g/mol
InChI Key: PAODOJYVEBJTBZ-UHFFFAOYSA-N
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Description

The compound “3-(4-Fluorophenyl)propanoic acid” is a chemical compound with the molecular formula C9H9FO2 . It’s important to note that this is not the exact compound you asked about, but it has a similar structure.


Synthesis Analysis

While specific synthesis methods for “3-(4-Fluoro-phenyl)-5-methyl-4,5-dihydro-isoxazole-5-carboxylic acid” are not available, there are general methods for synthesizing similar compounds. For instance, the synthesis of anti-depressant molecules via metal-catalyzed reactions has been reviewed .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the neuronal uptakes of norepinephrine (NE), serotonin, or dopamine are all inhibited to an equivalent extent by the triple monoamine reuptake inhibitor diclofensine .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For example, “3-(4-Fluorophenyl)propanoic acid” has an average mass of 168.165 Da and a monoisotopic mass of 168.058655 Da .

Scientific Research Applications

Tautomerism and Basicity Studies

3-(4-Fluoro-phenyl)-5-methyl-4,5-dihydro-isoxazole-5-carboxylic acid and its derivatives have been studied for their tautomerism properties. Research by Boulton and Katritzky (1961) revealed that isoxazole derivatives like 3,4-dimethyl-5-hydroxyisoxazole exist in various forms depending on the solvent and exhibit properties akin to carboxylic acids in terms of acidity (Boulton & Katritzky, 1961).

Antitumor Properties

Isoxazole derivatives have shown potential in the field of cancer research. Potkin et al. (2014) synthesized isoxazole compounds that demonstrated high antitumor activity and the capability to enhance the effects of existing cytostatic drugs (Potkin et al., 2014). Additionally, research by Qi Hao-fei (2011) on novel isoxazole compounds indicated significant anti-tumor activities, suggesting a promising avenue for cancer treatment research (Qi Hao-fei, 2011).

Aurora Kinase Inhibition

A compound structurally related to 3-(4-Fluoro-phenyl)-5-methyl-4,5-dihydro-isoxazole-5-carboxylic acid has been identified as an Aurora kinase inhibitor, indicating potential use in cancer therapies (ロバート ヘンリー,ジェームズ, 2006).

Lithiation and Reactivity Studies

Micetich and Chin (1970) studied the preparation and lithiation of isoxazoles, which includes reactions and transformations relevant to compounds like 3-(4-Fluoro-phenyl)-5-methyl-4,5-dihydro-isoxazole-5-carboxylic acid. This research contributes to the understanding of chemical reactivity and potential synthetic applications of such compounds (Micetich & Chin, 1970).

Biological Activity in Stem Cell Research

Denton et al. (2021) explored the biological activity of isoxazole derivatives, including their impact on the growth of E. coli organisms. This research has implications for stem cell research, demonstrating the biological significance of these compounds (Denton et al., 2021).

Synthesis and Modification Techniques

The synthesis and modification of isoxazole compounds are crucial for exploring their potential applications. Serebryannikova et al. (2019) reported on the synthesis of isoxazole-4-carboxylic acid derivatives, highlighting the versatility of these compounds in chemical synthesis (Serebryannikova et al., 2019).

Safety And Hazards

The safety and hazards associated with a compound depend on its structure and properties. For example, 4-Fluorophenylboronic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The future directions in the field of chemistry often involve the development of new strategies to improve the clinical outcomes and minimize the toxic effects of compounds. For instance, the development of VEGFR dual-target inhibitors is a significant area of study .

properties

IUPAC Name

3-(4-fluorophenyl)-5-methyl-4H-1,2-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO3/c1-11(10(14)15)6-9(13-16-11)7-2-4-8(12)5-3-7/h2-5H,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAODOJYVEBJTBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=NO1)C2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40390371
Record name 3-(4-Fluoro-phenyl)-5-methyl-4,5-dihydro-isoxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluoro-phenyl)-5-methyl-4,5-dihydro-isoxazole-5-carboxylic acid

CAS RN

878426-96-1
Record name 3-(4-Fluoro-phenyl)-5-methyl-4,5-dihydro-isoxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
X Zhang, X Li, GF Allan, T Sbriscia… - Journal of medicinal …, 2007 - ACS Publications
A novel series of pyrazolines 2 have been designed, synthesized, and evaluated by in vivo screening as tissue-selective androgen receptor modulators (SARMs). Structure−activity …
Number of citations: 120 pubs.acs.org

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